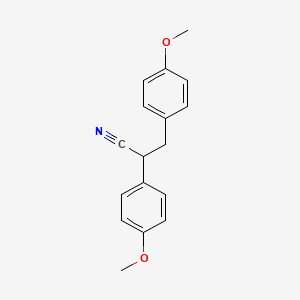

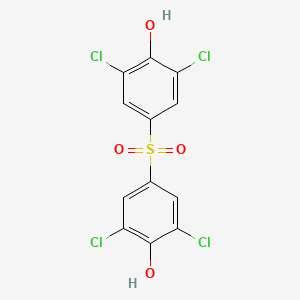

4-(4-Methylphenyl)sulfonylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methylphenyl)sulfonylbenzoic acid (4-MPSB) is a sulfonate compound that has been studied for its potential applications in various scientific research fields. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used as a model compound for studying the effects of sulfonates on biological systems. 4-MPSB has been used in a wide range of experiments, including studies on the mechanism of action of sulfonates, their biochemical and physiological effects, and their potential uses in laboratory experiments.

Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

One application of 4-(4-Methylphenyl)sulfonylbenzoic acid derivatives is in the field of drug metabolism. For instance, the compound LY451395, a biaryl-bis-sulfonamide and potent potentiator of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, has been studied for its metabolism. A microbial-based surrogate biocatalytic system was employed to produce significant quantities of mammalian metabolites of LY451395, which were then structurally characterized using nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Material Science: Sulfonated Polybenzimidazoles

In material science, sulfonated 4-phenyl phthalazinone-based polybenzimidazoles (SPPBIs) were synthesized for potential use in proton exchange membranes. These membranes exhibited excellent thermal stability, low water uptake, low swelling ratio, good mechanical properties, and excellent resistance to oxidation. They also demonstrated unexpected low methanol permeability and high conductivity, making them suitable for applications such as fuel cells (Liu et al., 2014).

Catalysis in Chemical Synthesis

4-Sulfophthalic acid was effectively used to catalyze the synthesis of various biologically relevant compounds, highlighting its role in facilitating chemical reactions. The process was noted for its simplicity, mild reaction conditions, eco-friendliness, and the avoidance of hazardous organic solvents (Banari et al., 2017).

Coordination Chemistry

Studies on coordination chemistry revealed the synthesis and characterization of compounds involving 4-(4-Methylphenyl)sulfonylbenzoic acid derivatives. These studies explored their interaction with metal centers and their potential rearrangement, contributing to the understanding of their behavior in complex chemical systems (Bermejo et al., 2000).

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMMZCCKPZRGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322069 |

Source

|

| Record name | 4-(4-methylphenyl)sulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)sulfonylbenzoic acid | |

CAS RN |

7402-82-6 |

Source

|

| Record name | NSC400324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methylphenyl)sulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)